Octan-3-yl 2-methylbut-2-enoate
CAS No.: 2307905-87-7
Cat. No.: VC18598099
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2307905-87-7 |
---|---|
Molecular Formula | C13H24O2 |
Molecular Weight | 212.33 g/mol |
IUPAC Name | octan-3-yl 2-methylbut-2-enoate |
Standard InChI | InChI=1S/C13H24O2/c1-5-8-9-10-12(7-3)15-13(14)11(4)6-2/h6,12H,5,7-10H2,1-4H3 |
Standard InChI Key | LMBAQNNBRWRROG-UHFFFAOYSA-N |
Canonical SMILES | CCCCCC(CC)OC(=O)C(=CC)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
Octan-3-yl 2-methylbut-2-enoate is systematically named according to IUPAC guidelines as octan-3-yl (E)-2-methylbut-2-enoate. Common synonyms include:
The compound is registered under CAS numbers 94133-92-3 and 533-08-4, with PubChem CID 6008212 .
Molecular and Structural Features
The molecule consists of a tiglic acid moiety (2-methylbut-2-enoic acid) esterified with octan-3-ol. Key structural attributes include:
-
A branched C8 alkyl chain at the ester oxygen.
-
An α,β-unsaturated carbonyl group (tiglate group), which confers reactivity toward nucleophilic additions.
The InChI identifier (InChI=1S/C13H24O2/c1-5-8-9-10(12(7-3)15)13(14)11(4)6-2/h6,12H,5,7-10H₂,1-4H₃/b11-6-) encodes its stereochemistry and connectivity . The SMILES representation (CCCCCC(CC)OC(=O)/C(=C/C)/C) further elucidates its planar structure .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 212.33 g/mol | |
Topological Polar Surface Area | 26.30 Ų | |
XLogP | 3.30 | |
Hydrogen Bond Acceptors | 2 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The esterification of tiglic acid with octan-3-ol under acidic or enzymatic catalysis is the primary synthetic route. A typical procedure involves:
-
Reagent Mixing: Tiglic acid (0.1 mol) and octan-3-ol (0.12 mol) are combined in anhydrous toluene.
-
Catalysis: Addition of -toluenesulfonic acid (0.01 mol) as a catalyst.
-
Reflux: The mixture is refluxed at 110°C for 6–8 hours under a Dean-Stark trap to remove water.
-
Purification: The crude product is washed with sodium bicarbonate, dried over , and distilled under reduced pressure (yield: 75–85%).
Industrial Manufacturing
Industrial production scales this process using continuous-flow reactors to enhance efficiency. Key optimizations include:
-
Temperature Control: Maintaining 100–120°C to prevent decomposition.
-
Catalyst Recycling: Immobilized lipases (e.g., Candida antarctica lipase B) reduce waste.
-
Distillation: Fractional distillation at 0.1 mmHg yields >98% purity.
Physicochemical Properties
Solubility and Stability
Octan-3-yl 2-methylbut-2-enoate is lipophilic, with negligible solubility in water (<0.1 mg/mL at 25°C) but high solubility in ethanol, diethyl ether, and vegetable oils. The compound is stable under ambient conditions but undergoes hydrolysis in strongly acidic or alkaline environments.
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (α,β-unsaturated carbonyl).
-
NMR:
Table 2: Thermal Properties
Property | Value | Method |
---|---|---|
Boiling Point | 265–268°C at 760 mmHg | Distillation |
Flash Point | 112°C | Closed-cup |
Density | 0.892 g/cm³ at 20°C | Pycnometry |
Applications in Industry and Research
Flavor and Fragrance Industry
The compound’s fruity, green odor profile makes it valuable in:
-
Perfumery: Base note in floral and citrus formulations.
-
Food Flavors: Enhances apple, strawberry, and tropical fruit flavors at 10–50 ppm.
Scientific Research
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume